Ethyl thiophenene-3-glyoxylate
Overview
Description
Ethyl thiophenene-3-glyoxylate is an organic compound with the molecular formula C8H8O3S It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom
Scientific Research Applications
Ethyl thiophenene-3-glyoxylate has several applications in scientific research:
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Ethyl 2-oxo-2-(thiophen-3-yl)acetate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . The nature of these interactions often involves the binding of ethyl 2-oxo-2-(thiophen-3-yl)acetate to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
Ethyl 2-oxo-2-(thiophen-3-yl)acetate has been shown to exert various effects on different types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that ethyl 2-oxo-2-(thiophen-3-yl)acetate can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound has been found to affect the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis and function.
Molecular Mechanism
The molecular mechanism of action of ethyl 2-oxo-2-(thiophen-3-yl)acetate involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Ethyl 2-oxo-2-(thiophen-3-yl)acetate has been shown to bind to specific receptors on the cell surface, leading to the activation of downstream signaling cascades . Furthermore, it can inhibit the activity of certain enzymes, such as cyclooxygenase, which plays a role in the inflammatory response. These interactions ultimately result in alterations in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-oxo-2-(thiophen-3-yl)acetate have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that ethyl 2-oxo-2-(thiophen-3-yl)acetate is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of ethyl 2-oxo-2-(thiophen-3-yl)acetate vary with different dosages in animal models. At low doses, this compound has been found to exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, ethyl 2-oxo-2-(thiophen-3-yl)acetate can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
Ethyl 2-oxo-2-(thiophen-3-yl)acetate is involved in several metabolic pathways, including those related to oxidative stress and detoxification. This compound is metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The involvement of ethyl 2-oxo-2-(thiophen-3-yl)acetate in these pathways underscores its potential impact on cellular metabolism and homeostasis.
Transport and Distribution
The transport and distribution of ethyl 2-oxo-2-(thiophen-3-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with organic anion transporters, which facilitate its uptake and distribution within cells . Additionally, ethyl 2-oxo-2-(thiophen-3-yl)acetate can bind to plasma proteins, affecting its localization and accumulation in different tissues. These interactions play a crucial role in determining the bioavailability and efficacy of this compound.
Subcellular Localization
Ethyl 2-oxo-2-(thiophen-3-yl)acetate exhibits specific subcellular localization, which can influence its activity and function. This compound has been found to localize primarily in the cytoplasm and mitochondria of cells . The targeting of ethyl 2-oxo-2-(thiophen-3-yl)acetate to these compartments is mediated by specific targeting signals and post-translational modifications. The subcellular localization of this compound is essential for its role in modulating cellular processes and responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl thiophenene-3-glyoxylate can be synthesized through several methods. One common approach involves the reaction of thiophene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is typically carried out in a solvent like dichloromethane at low temperatures (around -5 to 0°C) to control the reaction rate and yield .
Another method involves the condensation of thiophene with ethyl glyoxylate in the presence of a base such as sodium hydroxide. This reaction is usually performed in ethanol at room temperature for an extended period (around 18 hours) to ensure complete conversion .
Industrial Production Methods
Industrial production of ethyl 2-oxo-2-(thiophen-3-yl)acetate may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl thiophenene-3-glyoxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as bromine or nitric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2-(thiophen-3-yl)acetate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring system can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-2-(thiophen-2-yl)acetate: A closely related compound with the thiophene ring attached at a different position.
Methyl 2-oxo-2-(thiophen-3-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester.
Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.
Uniqueness
Ethyl thiophenene-3-glyoxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of diverse thiophene-based compounds with tailored properties for various applications .
Properties
IUPAC Name |
ethyl 2-oxo-2-thiophen-3-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-2-11-8(10)7(9)6-3-4-12-5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCFFCMXADEZEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508123 | |
Record name | Ethyl oxo(thiophen-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53091-09-1 | |
Record name | Ethyl oxo(thiophen-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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